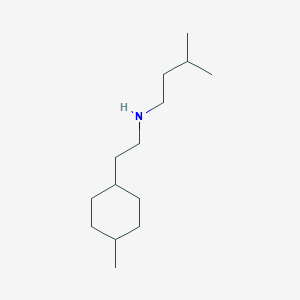
3-Methyl-N-(2-(4-methylcyclohexyl)ethyl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-N-(2-(4-methylcyclohexyl)ethyl)butan-1-amine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a methyl group attached to a cyclohexyl ring, which is further connected to an ethyl chain and a butan-1-amine group. The molecular formula of this compound is C14H29N, and it has a molecular weight of 211.39 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(2-(4-methylcyclohexyl)ethyl)butan-1-amine can be achieved through a multi-step process involving the following key steps:
Formation of the Cyclohexyl Intermediate: The initial step involves the preparation of 4-methylcyclohexyl ethyl ketone through the alkylation of cyclohexanone with methyl iodide in the presence of a strong base such as sodium hydride.
Reduction of the Ketone: The ketone group in the intermediate is then reduced to an alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).
Amination: The final step involves the conversion of the alcohol to the desired amine through a nucleophilic substitution reaction with butan-1-amine in the presence of a catalyst such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps remain similar to the synthetic routes described above, but with optimizations for yield, purity, and cost-effectiveness. Common industrial methods include the use of high-pressure reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-(2-(4-methylcyclohexyl)ethyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro compounds or amides using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, palladium on carbon (Pd/C)
Major Products
Oxidation: Nitro compounds, amides
Reduction: Secondary amines, tertiary amines
Substitution: Quaternary ammonium salts
Scientific Research Applications
3-Methyl-N-(2-(4-methylcyclohexyl)ethyl)butan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biological systems as a ligand for receptors or enzymes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-Methyl-N-(2-(4-methylcyclohexyl)ethyl)butan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as a ligand, binding to these targets and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methylamine (CH3NH2): A primary amine with a simpler structure.
Dimethylamine [(CH3)2NH]: A secondary amine with two methyl groups attached to the nitrogen.
Trimethylamine [(CH3)3N]: A tertiary amine with three methyl groups attached to the nitrogen.
Uniqueness
3-Methyl-N-(2-(4-methylcyclohexyl)ethyl)butan-1-amine is unique due to its complex structure, which includes a cyclohexyl ring, an ethyl chain, and a butan-1-amine group. This complexity allows for diverse chemical reactivity and a wide range of applications in various fields of research and industry.
Properties
Molecular Formula |
C14H29N |
|---|---|
Molecular Weight |
211.39 g/mol |
IUPAC Name |
3-methyl-N-[2-(4-methylcyclohexyl)ethyl]butan-1-amine |
InChI |
InChI=1S/C14H29N/c1-12(2)8-10-15-11-9-14-6-4-13(3)5-7-14/h12-15H,4-11H2,1-3H3 |
InChI Key |
VVWHXLUIODVMJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)CCNCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















